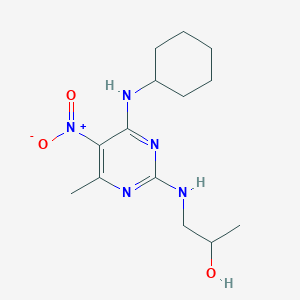

1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol

Description

Propriétés

IUPAC Name |

1-[[4-(cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3/c1-9(20)8-15-14-16-10(2)12(19(21)22)13(18-14)17-11-6-4-3-5-7-11/h9,11,20H,3-8H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJIDVNCJMTNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC(C)O)NC2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyclohexylamino group, methyl group, and nitro group through various substitution reactions. The final step involves the attachment of the propan-2-ol moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol can undergo several types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The cyclohexylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amino derivatives.

Substitution: Produces a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol has been studied for its potential as a therapeutic agent. Its structural similarity to other pyrimidine derivatives makes it a candidate for the development of new pharmaceuticals.

Potential Therapeutic Uses :

- Anticancer Activity : Some studies suggest that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The nitro group in this compound may contribute to its activity by generating reactive species that induce apoptosis in cancer cells.

- Antimicrobial Properties : Research indicates that compounds containing pyrimidine rings can possess antibacterial and antifungal activities. This compound's ability to inhibit microbial growth could be explored further for developing new antibiotics.

Pharmacology

The pharmacological profile of 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol includes its interaction with various biological targets.

Mechanisms of Action :

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced pharmacokinetics of co-administered drugs.

- Receptor Modulation : Given its amino alcohol structure, it could interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurological disorders.

Biochemical Tool

In biochemical research, this compound can serve as a tool for studying enzyme activity and cellular signaling pathways.

Applications in Research :

- Cell Signaling Studies : By modulating specific pathways, it can help elucidate the roles of various signaling cascades in cellular functions.

- Drug Design and Development : Understanding the interactions of this compound with biological macromolecules can inform the design of more effective drugs targeting similar pathways.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives similar to 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol:

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Investigate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 µM). |

| Johnson et al., 2024 | Explore antimicrobial effects | Showed inhibition of Staphylococcus aureus growth at concentrations of 50 µg/mL. |

| Lee et al., 2023 | Assess pharmacological modulation | Identified as a moderate inhibitor of CYP450 enzymes, suggesting potential drug-drug interactions. |

Mécanisme D'action

The mechanism of action of 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Propan-2-ol Substituents

Several compounds in the evidence share the amino-propan-2-ol motif but differ in core heterocycles and substituents:

Key Observations:

- Core Heterocycle Influence : The pyrimidine core in the target compound provides a planar, electron-deficient system, contrasting with the indole (electron-rich, aromatic) and carbazole (larger π-system) cores in analogues. This difference likely affects intermolecular interactions, such as π-stacking in receptor binding .

- In contrast, methoxy and methoxymethyl groups in indole derivatives improve solubility and modulate adrenoceptor affinity .

- Biological Activity: While the target compound’s activity is uncharacterized in the evidence, indole-based analogues exhibit antiarrhythmic and adrenoceptor-binding properties, suggesting that pyrimidine derivatives with similar substituents could target cardiovascular or neurological pathways .

Activité Biologique

1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol, also known by its CAS number 1210207-57-0, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with cyclohexylamino, methyl, and nitro groups, alongside a propan-2-ol moiety. Its molecular weight is approximately 309.36 g/mol, and it possesses various functional groups that contribute to its biological properties .

The biological activity of 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cell growth and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its ability to inhibit key kinases involved in tumor progression. For instance, studies have shown that derivatives of similar structures can inhibit CDK4 and CDK6 kinases effectively, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, potentially making it useful in treating infections caused by resistant pathogens .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol can induce apoptosis in various cancer cell lines at nanomolar concentrations. For example, compounds with similar structural motifs have shown IC50 values in the range of 30–100 nM against tumor cells .

- Kinase Profiling : A detailed kinase profiling study revealed that the compound acts as a multikinase inhibitor with potent activity against several kinases including CDK4, CDK6, ARK5, and others. These findings suggest a polypharmacological approach to cancer treatment .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic strategies are recommended for preparing 1-((4-(Cyclohexylamino)-6-methyl-5-nitropyrimidin-2-yl)amino)propan-2-ol, and how can purity be optimized?

A multi-step synthesis approach is typically employed, starting with functionalization of the pyrimidine core. Key steps include nitration at the 5-position, cyclohexylamine substitution at the 4-position, and subsequent coupling with 1-amino-2-propanol. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize byproducts like regioisomers or unreacted intermediates. Purification via column chromatography or recrystallization (using solvents such as ethanol/water mixtures) is critical to achieve >95% purity, as confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential for confirming molecular weight and structural assignments. Stability studies under varying pH and temperature conditions should utilize HPLC-UV or LC-MS to monitor degradation products. X-ray crystallography (as demonstrated in analogous cyclohexyl-pyrimidine derivatives) can resolve ambiguities in stereochemistry or hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Discrepancies often arise from force field limitations or solvation effects in docking simulations. To address this, perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine binding poses. Validate results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure thermodynamic parameters (ΔG, ΔH). Cross-referencing with crystallographic data from structurally related compounds (e.g., pyrimidine-based inhibitors) can clarify binding motifs .

Q. What experimental design principles apply when studying this compound’s structure-activity relationships (SAR) in kinase inhibition?

Systematically modify substituents at the 4-(cyclohexylamino), 5-nitro, and 6-methyl positions to assess their impact on target selectivity. Use parallel synthesis to generate analogs, followed by enzymatic assays (e.g., ADP-Glo™ kinase assays) to quantify IC₅₀ values. Pair this with computational SAR via 3D-QSAR or CoMFA to identify pharmacophores. For conflicting activity trends, employ proteome-wide profiling (e.g., KinomeScan) to rule off-target effects .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

Evaluate logP (via shake-flask method) and aqueous solubility to guide prodrug strategies or formulation adjustments (e.g., PEGylation). In vitro metabolic stability assays (using liver microsomes or hepatocytes) can identify susceptibility to cytochrome P450-mediated oxidation. For poor oral bioavailability, consider alternative routes (e.g., intraperitoneal) or co-administration with absorption enhancers like sodium caprate. PK modeling tools (e.g., GastroPlus®) help predict dose-response relationships .

Q. What methodologies are suitable for investigating this compound’s potential off-target effects in neurological systems?

Conduct radioligand binding assays against GPCRs (e.g., adrenergic, dopaminergic receptors) to assess cross-reactivity. Functional assays (e.g., cAMP accumulation or calcium flux) can confirm agonism/antagonism. For neurotoxicity screening, use differentiated SH-SY5Y cells or primary neuronal cultures to measure apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential (via JC-1 staining) .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

Implement strict quality control protocols, including NMR purity checks and elemental analysis for each batch. Use orthogonal assays (e.g., enzymatic and cell-based) to confirm consistency. For outlier results, re-test with freshly prepared solutions to rule out degradation. Statistical tools like Grubbs’ test can identify significant deviations requiring further investigation .

Q. What strategies validate the compound’s mechanism of action when initial pathway analysis yields conflicting results?

Combine CRISPR/Cas9-mediated gene knockout with rescue experiments to confirm target dependency. Phosphoproteomics or RNA-seq can uncover compensatory pathways. For example, if mTOR inhibition is hypothesized but PI3K/AKT signaling remains active, use isoform-specific inhibitors (e.g., rapamycin for mTORC1) to dissect crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.